![molecular formula C17H17N5O2 B10999324 4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide](/img/structure/B10999324.png)
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Coupling with Butanoyl Chloride: The triazolopyridine core is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the butanoyl derivative.
Amidation with 4-Aminobenzamide: The final step involves the amidation of the butanoyl derivative with 4-aminobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting kinases and other enzymes involved in disease pathways.
Chemical Biology: The compound serves as a probe for studying biological processes and interactions at the molecular level.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.
Pathways Involved: It interferes with signaling pathways involved in cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Known for its antifungal and antibacterial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory properties.
Tris[1,2,4]triazolo[1,3,5]triazine:
Uniqueness
4-{[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
4-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]benzamide |
InChI |
InChI=1S/C17H17N5O2/c18-17(24)12-7-9-13(10-8-12)19-16(23)6-3-5-15-21-20-14-4-1-2-11-22(14)15/h1-2,4,7-11H,3,5-6H2,(H2,18,24)(H,19,23) |
InChI Key |
FTICPFFNLFFQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B10999252.png)
![3-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10999257.png)
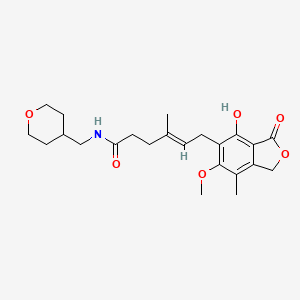
![N-{2-[4-(tert-butyl)-1,3-thiazol-2-yl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10999273.png)
![3-[2-(4-Methoxyphenyl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B10999293.png)
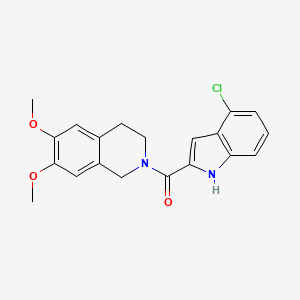
![1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10999302.png)
![4-[(6-chloro-4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10999309.png)
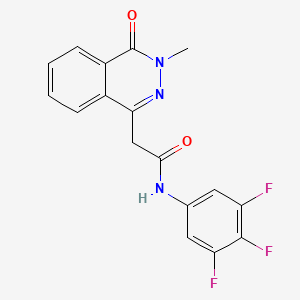
![N-[2-oxo-2-(4H-1,2,4-triazol-3-ylamino)ethyl]pyrazine-2-carboxamide](/img/structure/B10999318.png)
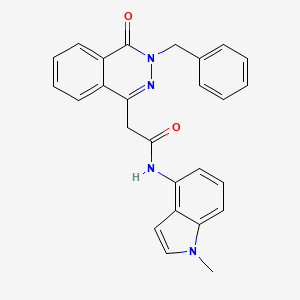
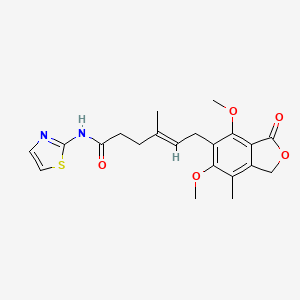
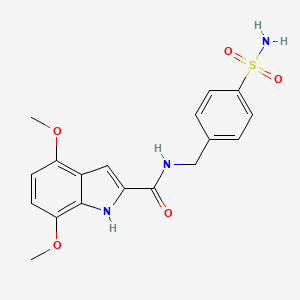
![2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10999344.png)
